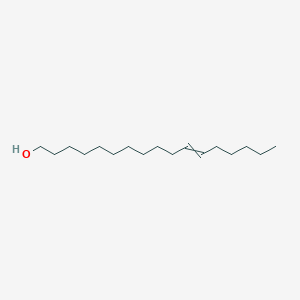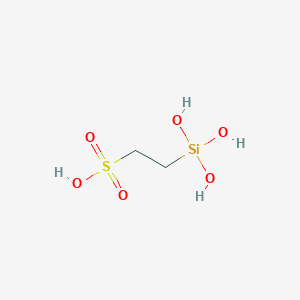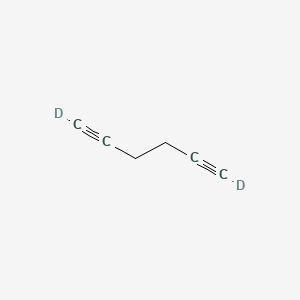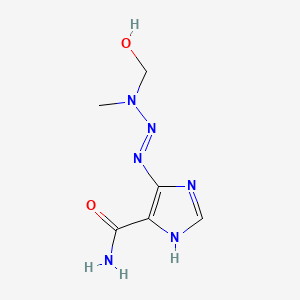
5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide is a metabolite of the antitumor agent dacarbazine. This compound is known for its cytotoxic properties and is used in the treatment of various cancers, particularly malignant melanoma .
Métodos De Preparación
The synthesis of 5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide typically involves the preparation of its precursor, dacarbazine. Industrial production methods often involve high-performance liquid chromatography (HPLC) to ensure the purity of the compound .
Análisis De Reacciones Químicas
5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different metabolites.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halogens and other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides . The major products formed from these reactions are often other triazeno derivatives or imidazole compounds .
Aplicaciones Científicas De Investigación
5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of triazenes.
Biology: The compound is used to investigate the mechanisms of DNA alkylation and repair.
Mecanismo De Acción
The mechanism of action of 5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide involves the alkylation of DNA. The compound forms covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to cell death . The primary molecular targets are guanine bases in the DNA, and the pathways involved include the activation of DNA repair mechanisms and apoptosis .
Comparación Con Compuestos Similares
5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide is similar to other triazeno compounds such as:
Dacarbazine: The parent compound from which it is derived.
Temozolomide: Another triazeno compound used in cancer treatment.
3-Methyl-(triazen-1-yl)imidazole-4-carboxamide: A closely related metabolite with similar cytotoxic properties.
The uniqueness of this compound lies in its specific reactivity and its role as a key metabolite in the action of dacarbazine .
Propiedades
Número CAS |
75513-70-1 |
|---|---|
Fórmula molecular |
C6H10N6O2 |
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
4-[(E)-[hydroxymethyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C6H10N6O2/c1-12(3-13)11-10-6-4(5(7)14)8-2-9-6/h2,13H,3H2,1H3,(H2,7,14)(H,8,9)/b11-10+ |
Clave InChI |
UGVTYCQVZPDYRZ-ZHACJKMWSA-N |
SMILES isomérico |
CN(CO)/N=N/C1=C(NC=N1)C(=O)N |
SMILES canónico |
CN(CO)N=NC1=C(NC=N1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B14451818.png)
![butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate](/img/structure/B14451826.png)

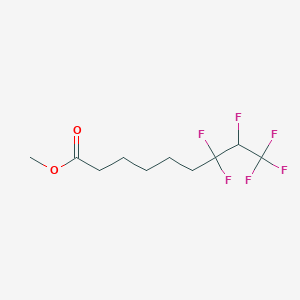
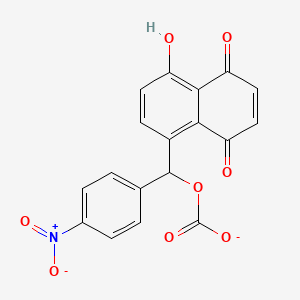
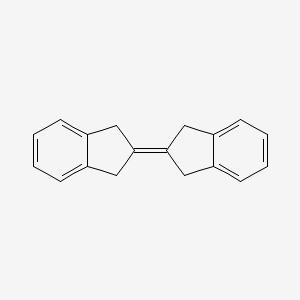
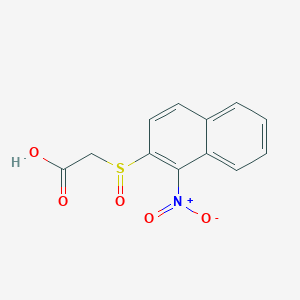
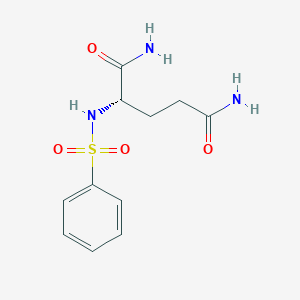

![7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14451882.png)
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine](/img/structure/B14451884.png)
